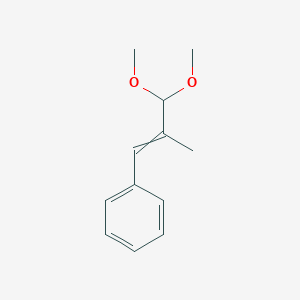![molecular formula C21H24N2O2S B12529164 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- CAS No. 651334-90-6](/img/structure/B12529164.png)
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a sulfonyl group attached to the indole ring, along with a piperidinylmethyl substituent, making it a unique and versatile molecule in chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base . The piperidinylmethyl group is often added through N-alkylation reactions, where the indole nitrogen is alkylated using a piperidinylmethyl halide .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole ring.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity to enzymes and receptors . The indole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- include other indole derivatives with sulfonyl and alkyl substituents. Some examples are:
1H-Indole, 3-ethyl-1-[(4-methylphenyl)sulfonyl]-: This compound has an ethyl group instead of a piperidinylmethyl group, which may alter its reactivity and biological activity.
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-methyl-: The presence of a methyl group instead of a piperidinylmethyl group can affect the compound’s solubility and binding properties.
The uniqueness of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
651334-90-6 |
|---|---|
Molekularformel |
C21H24N2O2S |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
3-(4-methylphenyl)sulfonyl-1-(piperidin-3-ylmethyl)indole |
InChI |
InChI=1S/C21H24N2O2S/c1-16-8-10-18(11-9-16)26(24,25)21-15-23(14-17-5-4-12-22-13-17)20-7-3-2-6-19(20)21/h2-3,6-11,15,17,22H,4-5,12-14H2,1H3 |
InChI-Schlüssel |
FNFLHJFBIWLMRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC4CCCNC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


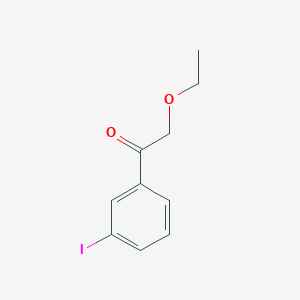
![3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid](/img/structure/B12529094.png)
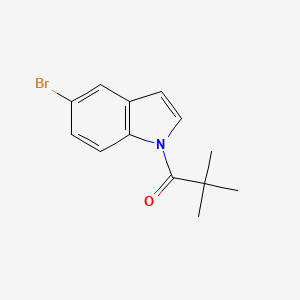
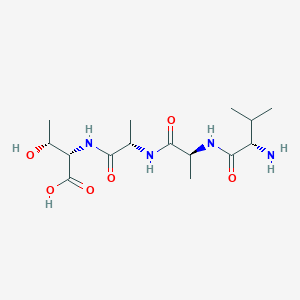
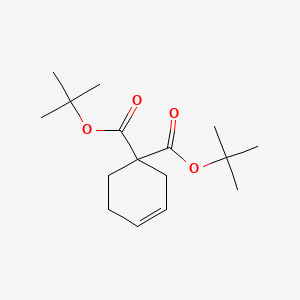
![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)
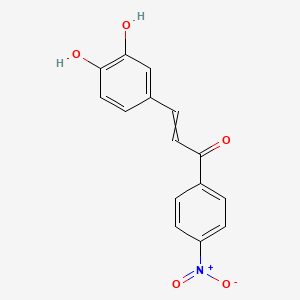

![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)
![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene](/img/structure/B12529171.png)
![3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12529175.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)
